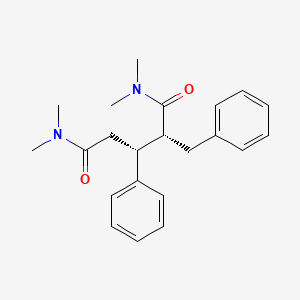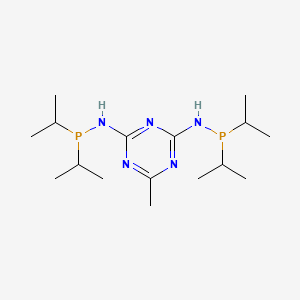
(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide, also known as TMPPDA, is a synthetic compound that has recently been studied for its potential applications in the field of medicinal chemistry, with particular focus on its potential as a therapeutic agent. TMPPDA has a number of unique properties, such as its ability to bind to a variety of target molecules, and its low toxicity, that make it an attractive target for further research.
科学的研究の応用
(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been studied for its potential as a therapeutic agent, due to its ability to bind to a variety of target molecules. It has been found to be a potent inhibitor of the enzyme phospholipase A2, which has been linked to the development of inflammatory diseases such as asthma and rheumatoid arthritis. In addition, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in the regulation of inflammation.
作用機序
The mechanism of action of (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide is not yet fully understood, however, it is thought to interact with target molecules in a number of ways. It has been found to bind to the active site of phospholipase A2, and to inhibit its activity. In addition, it has been found to interact with the active site of cyclooxygenase-2, and to inhibit its activity. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, however, it has been found to have a number of beneficial effects. It has been found to reduce inflammation, as well as to reduce the production of prostaglandins, which are involved in the regulation of inflammation. In addition, it has been found to reduce the production of cytokines, which are involved in the regulation of the immune system. Furthermore, it has been found to have antioxidant and anti-tumor properties.
実験室実験の利点と制限
The advantages of using (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide in laboratory experiments include its low toxicity, its ability to bind to a variety of target molecules, and its ability to reduce inflammation. In addition, it is relatively easy to synthesize, and it is stable in a wide range of temperatures and pH levels. The main limitation of using this compound in laboratory experiments is its relatively high cost, as it is a synthetic compound.
将来の方向性
The potential future directions for research on (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of medicinal chemistry. In addition, further research could be conducted on its potential as a therapeutic agent, as well as its potential to be used as an ingredient in pharmaceuticals. Further research could also be conducted on its potential to be used as a food additive, as well as its potential for use in cosmetics. Finally, further research could be conducted on its potential for use in other areas, such as its potential for use in the development of new materials.
合成法
The synthesis of (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide is a multi-step process that begins with the reaction of 2-benzyl-3-phenylpentanediamide with tetramethylguanidine in the presence of a base. This reaction produces a guanyl-substituted intermediate, which is then reacted with methyl iodide to form the desired product, this compound. The reaction is carried out under anhydrous conditions, and the reaction time is typically in the range of 20-30 minutes. The product is then purified by column chromatography and recrystallized from a suitable solvent.
特性
IUPAC Name |
(2S,3R)-2-benzyl-N,N,N',N'-tetramethyl-3-phenylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-23(2)21(25)16-19(18-13-9-6-10-14-18)20(22(26)24(3)4)15-17-11-7-5-8-12-17/h5-14,19-20H,15-16H2,1-4H3/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGNNGRTUCLXID-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@@H](C1=CC=CC=C1)[C@H](CC2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














